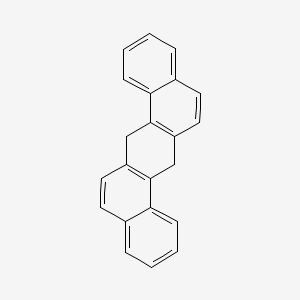

DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivatives Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.net They are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and biomass. researchgate.netnih.gov PAHs can be introduced into the atmosphere as primary pollutants or be formed through complex photochemical reactions with other atmospheric pollutants. researchgate.netrsyn.org

Significance of Dihydro-PAH Derivatives in Contemporary Organic and Materials Science

Dihydro-PAH derivatives, characterized by the partial saturation of one of the aromatic rings, are of particular significance in both organic and materials science. The addition of hydrogen atoms alters the planarity, electronic structure, and chemical reactivity of the parent PAH, leading to unique properties.

In organic and biological chemistry, dihydro-PAH derivatives are often key intermediates in the metabolic activation of carcinogenic PAHs. researchgate.netresearchgate.net For instance, the parent compound Dibenz[a,h]anthracene (B1670416) is metabolized by mixed-function oxidases to form dihydrodiols. researchgate.netresearchgate.net The subsequent epoxidation of these dihydrodiols can lead to the formation of a diol-epoxide, which is considered the ultimate carcinogenic metabolite. researchgate.netresearchgate.net Therefore, studying specific dihydro-derivatives is fundamental to understanding the mechanisms of carcinogenesis.

In the realm of materials science, PAHs and their derivatives are explored as organic semiconductors due to their extended π-conjugated systems, which give them unique optical and electrical properties. rsc.org The hydrogenation that creates a dihydro-derivative modifies these electronic properties, making them candidates for use in organic electronics and photonics. smolecule.com This structural modification allows for the fine-tuning of material properties for potential applications in devices like organic field-effect transistors and organic solar cells. rsc.org

Current Research Landscape and Foundational Studies on DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- is a specific dihydro-derivative of the pentacyclic aromatic hydrocarbon Dibenz[a,h]anthracene. smolecule.com Its structure features the addition of two hydrogen atoms at the 7 and 14 positions, which influences its chemical reactivity and biological activity compared to the parent compound and other PAH derivatives. smolecule.com

Synthesis and Chemical Properties: Common synthetic routes to this compound include the catalytic hydrogenation of Dibenz[a,h]anthracene under high pressure or chemical reduction using specific reducing agents. smolecule.com Like other PAHs, it can undergo electrophilic aromatic substitution reactions on its aromatic rings. smolecule.com It can also be oxidized to form various hydroxylated derivatives. smolecule.com

Table 1: Properties of DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

| Property | Value |

|---|---|

| Molecular Formula | C22H16 |

| Parent Compound | Dibenz(a,h)anthracene |

| Compound Type | Dihydro-Polycyclic Aromatic Hydrocarbon (PAH) |

Biological and Research Applications: Foundational studies have investigated its biological activity, noting its mutagenic properties. smolecule.com Research indicates that DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- can induce DNA damage in bacterial models, suggesting it may act as a pre-carcinogen. smolecule.com Its biological effects are linked to its metabolic activation within the body, which leads to reactive intermediates that can interact with cellular macromolecules like DNA. smolecule.com

Due to these properties, the compound serves multiple roles in the current research landscape:

Research Tool: It is utilized in studies investigating the mechanisms of carcinogenesis. smolecule.com

Materials Science: Its specific electronic properties make it a candidate for investigation in organic electronics. smolecule.com

Environmental Studies: As a PAH derivative, it can serve as a marker for studying pollution from fossil fuel combustion and associated environmental health risks. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57816-08-7 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

7,14-dihydronaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |

InChI Key |

BPGFDWNRXZOHBO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CC3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

The synthesis of the 7,14-dihydrodibenz[a,h]anthracene core can be approached through the initial construction of the fully aromatic dibenz[a,h]anthracene (B1670416) skeleton, followed by selective reduction, or through methods that yield the dihydro structure directly or as a stable intermediate.

Chemical Reduction Strategies for Dihydro-PAH Formation

A primary and direct method for the formation of 7,14-dihydrodibenz[a,h]anthracene involves the chemical reduction of the parent aromatic hydrocarbon, dibenz[a,h]anthracene. This strategy leverages the reactivity of the central benzene (B151609) ring, which is characteristic of the anthracene (B1667546) core.

One notable method involves the use of alkali metals. The reaction of dibenz[a,h]anthracene with lithium or sodium in a benzene/ether solvent mixture forms blue addition compounds. Quenching these intermediates with methanol (B129727) yields 7,14-dihydrodibenz[a,h]anthracene. nih.gov This approach provides a direct entry into the target dihydro-PAH. Another reduction strategy using sodium can lead to more extensively hydrogenated products, such as the octahydro derivative, highlighting the need for controlled reaction conditions to achieve the desired dihydro product. nih.gov

Catalytic hydrogenation represents another key strategy for the reduction of polycyclic aromatic hydrocarbons (PAHs). While specific conditions for the selective hydrogenation of dibenz[a,h]anthracene to its 7,14-dihydro derivative are not extensively detailed in the provided literature, general principles from anthracene hydrogenation are applicable. mdpi.commdpi.com The choice of catalyst, solvent, temperature, and pressure are critical factors in controlling the extent of hydrogenation and achieving selectivity for the dihydro product over more saturated derivatives. mdpi.commdpi.com

Multistep Reaction Sequences and Cascade Cyclizations

Multistep syntheses provide versatile pathways to the dibenz[a,h]anthracene framework, which can then be reduced. A significant example involves a photochemical cyclization route. rsc.org This method utilizes a 2′,5′-divinyl-1,1′:4′,1″-terphenyl derivative as a precursor. Upon irradiation, this precursor undergoes a regiospecific photocyclization to form 5,6,12,13-tetrahydrodibenz[a,h]anthracene. rsc.org This tetrahydro intermediate can then be subjected to a dehydrogenation step, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the fully aromatic dibenz[a,h]anthracene. rsc.org By controlling the dehydrogenation step, it is conceivable to isolate dihydro intermediates, although the primary reported product is the fully aromatized compound.

Cascade reactions, which involve multiple bond-forming events in a single pot, offer an efficient approach to complex molecular architectures like PAHs. 20.210.105nih.gov While a specific cascade reaction for the direct synthesis of 7,14-dihydrodibenz[a,h]anthracene is not explicitly described, the principles of cascade polycyclizations are well-established for building complex PAH skeletons. 20.210.105acs.org These reactions can generate significant molecular complexity from simpler starting materials in an atom- and step-economical fashion.

Catalytic Approaches in Dihydro-PAH Synthesis

Metal-catalyzed reactions are instrumental in constructing the core structure of dibenz[a,h]anthracene. Palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives has been reported as a method to synthesize the dibenzo[a,h]anthracene skeleton. beilstein-journals.org Similarly, gold-catalyzed one-pot double cyclization reactions have been developed for the synthesis of anthracene scaffolds, which could be extended to more complex systems like dibenz[a,h]anthracene. researchgate.net

Once the aromatic core is formed, catalytic hydrogenation can be employed to obtain the dihydro derivative. The regioselectivity of catalytic hydrogenation of PAHs is a well-studied field, and specific catalysts can favor the reduction of certain rings within the polycyclic system. acs.org For instance, rhodium-catalyzed mechanochemical transfer hydrogenation has been shown to be effective for the synthesis of periphery-hydrogenated PAHs. acs.org

| Methodology | Key Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Chemical Reduction | Li or Na in benzene/ether, then MeOH | 7,14-Dihydrodibenz[a,h]anthracene | nih.gov |

| Photochemical Cyclization | 2′,5′-divinyl-1,1′:4′,1″-terphenyl, light | 5,6,12,13-Tetrahydrodibenz[a,h]anthracene | rsc.org |

| Catalytic Cyclization (for core) | Pd catalyst, (Z,Z)-p-styrylstilbene derivatives | Dibenz[a,h]anthracene | beilstein-journals.org |

| Catalytic Cyclization (for core) | AuCl catalyst, one-pot double cyclization | Dibenz[a,h]anthracene | researchgate.net |

Functionalization and Derivatization Strategies of the DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- Core

Functionalization of the 7,14-dihydrodibenz[a,h]anthracene core is crucial for modulating its properties. The presence of both aromatic and hydroaromatic portions in the molecule allows for diverse chemical modifications.

Selective Modification of Peripheral Sites

The selective functionalization of the peripheral aromatic rings of the 7,14-dihydrodibenz[a,h]anthracene core can be guided by the principles of electrophilic aromatic substitution and modern cross-coupling reactions. The reactivity of the outer benzene rings is expected to be similar to that of other PAHs.

Late-stage functionalization techniques are particularly valuable for modifying complex molecules. For instance, palladium-catalyzed C-H arylation with aryliodonium salts has been successfully applied to various PAHs, offering a method to introduce aryl groups at specific positions. researchgate.net The regioselectivity of such reactions on the 7,14-dihydrodibenz[a,h]anthracene core would depend on the electronic and steric environment of the different C-H bonds on the peripheral rings.

Another strategy for achieving regioselectivity is through the use of directing groups or by exploiting the inherent reactivity differences of the aromatic positions. The concept of protecting more reactive sites to direct functionalization to other positions, as seen in the synthesis of substituted anthracenes from anthraquinones, is a relevant principle. beilstein-journals.orgresearchgate.net In the case of 7,14-dihydrodibenz[a,h]anthracene, the sp³-hybridized carbons at the 7 and 14 positions render the central ring non-aromatic, which could influence the reactivity of the adjacent aromatic rings.

Introduction of Diverse Substituent Groups

A variety of substituent groups can be introduced onto the aromatic framework of PAHs, and these methods are generally applicable to the 7,14-dihydrodibenz[a,h]anthracene core.

A novel sulfoniumization strategy has been developed to solubilize and functionalize a range of PAHs. nih.gov This one-step protocol uses a diaryl sulfoxide (B87167) to introduce a sulfonium (B1226848) group, which not only enhances solubility but also serves as a handle for further post-functionalization reactions. This allows for subsequent C-C and C-heteroatom bond formation, enabling the introduction of a wide array of functional groups. nih.gov

Furthermore, enzymatic approaches offer a green and highly selective method for the late-stage functionalization of PAHs. nih.gov Cytochrome P450 enzymes have been shown to hydroxylate PAH compounds at specific positions, providing a route to introduce hydroxyl groups, which can then be further derivatized. nih.gov

| Functionalization Method | Typical Reagents | Type of Group Introduced | Reference |

|---|---|---|---|

| C-H Arylation | Aryliodonium salts, Pd/C | Aryl groups | researchgate.net |

| Sulfoniumization | Diaryl sulfoxide | Sulfonium salts (for solubility and further reaction) | nih.gov |

| Enzymatic Hydroxylation | Cytochrome P450 enzymes | Hydroxyl groups | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (on a halogenated precursor) | Aryl groups | beilstein-journals.org |

Mechanistic Investigations of Synthetic Reactions

The formation of 7,14-dihydro-dibenz(a,h)anthracene and its derivatives is often achieved through synthetic strategies that involve the creation of the dihydroaromatic core as a key intermediate. Mechanistic investigations into these synthetic reactions, particularly those involving photochemical pathways, provide critical insights into the reaction coordinates, transition states, and the factors governing product formation. The most relevant and well-studied mechanism analogous to the formation of the 7,14-dihydro-dibenz(a,h)anthracene core is the photocyclization of stilbene (B7821643) derivatives, known as the Mallory reaction.

A key synthetic route to the dibenz(a,h)anthracene skeleton involves the regiospecific photocyclization of 2′,5′-divinyl-1,1′:4′,1″-terphenyl, which proceeds through a tetrahydro-dibenz(a,h)anthracene intermediate. rsc.org This transformation is a specialized example of the broader class of 6π-electron photocyclization reactions. The generally accepted mechanism for this type of reaction involves several key steps, which can be understood through the well-documented photochemistry of stilbene.

The initial step requires the precursor to be in the cis- or (Z)-configuration to bring the reactive phenyl groups into proximity. While synthetic precursors may exist as a mixture of cis- and trans-isomers, ultraviolet irradiation facilitates a reversible cis-trans isomerization, allowing the population of the reactive cis-isomer. wikipedia.org

Upon absorption of a photon, the cis-isomer is promoted to an excited singlet state (S¹). From this excited state, the molecule can undergo a conrotatory 6π-electrocyclization, a process governed by the Woodward-Hoffmann rules for photochemical reactions. wikipedia.org This electrocyclization leads to the formation of a transient dihydrophenanthrene-like intermediate. In the case of 2′,5′-divinyl-1,1′:4′,1″-terphenyl, this would be a tetrahydro-dibenz(a,h)anthracene derivative. This intermediate possesses a trans-configuration at the newly formed stereocenters. wikipedia.org

This dihydro intermediate is often thermally unstable and can undergo a facile rearomatization back to the starting cis-stilbene-like precursor if not trapped. nih.gov For the reaction to proceed to a stable product, this intermediate is typically oxidized. In many synthetic preparations of the fully aromatic dibenz(a,h)anthracene, an oxidizing agent such as iodine or oxygen is present to trap the dihydro intermediate, leading to the formation of the fully aromatized polycyclic aromatic hydrocarbon. nih.gov However, in the absence of a strong oxidant, the dihydro intermediate can be isolated or exist in equilibrium, representing the core structure of 7,14-dihydro-dibenz(a,h)anthracene.

Computational studies on analogous stilbene systems have provided deeper insights into the potential energy landscape of this photochemical reaction. These studies often employ methods like complete active space self-consistent field (CASSCF) to model the excited-state dynamics. Such calculations help to elucidate the geometry of the excited state, the transition state for the cyclization, and the subsequent decay pathways back to the ground state. For stilbene itself, the S¹ excited state of the (Z)-isomer can decay through two main pathways: isomerization to the (E)-isomer or cyclization to dihydrophenanthrene (DHP). nih.gov The planar S¹ DHP is formed from the S¹ (Z)-stilbene through interactions between the centroid carbons of the phenyl rings. nih.gov

The efficiency of these photochemical reactions is often quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed. The quantum yields for photocyclization can vary significantly depending on the specific stilbene derivative, the solvent, and the presence of oxidizing agents.

Below is an interactive table summarizing representative quantum yields for the photocyclization of various stilbene derivatives, which serve as models for the formation of the 7,14-dihydro-dibenz(a,h)anthracene core.

| Precursor | Product | Quantum Yield (Φ) of Cyclization | Conditions |

| Imidazoleisoindole-based stilbene analogue | Cyclized product | 0.3 | Not specified |

| Styrylpyridines | Phenanthrene (B1679779) analogues | Low | Air-equilibrated solutions |

| Naphthyl derivatives of stilbene | Dihydrophenanthrene analogues | Relatively high | Not specified |

This table presents data for analogous reactions to provide context for the mechanistic discussion of 7,14-dihydro-dibenz(a,h)anthracene synthesis. Data for the specific precursor 2′,5′-divinyl-1,1′:4′,1″-terphenyl is not detailed in the cited literature.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of Dibenz(a,h)anthracene, 7,14-dihydro-. It allows for the precise mapping of the carbon and hydrogen framework of the molecule.

One-dimensional (1D) NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the chemical environment of the nuclei. In 7,14-dihydro-dibenz(a,h)anthracene, the key differentiating features are the signals corresponding to the two additional hydrogen atoms at the 7 and 14 positions. These hydrogens are aliphatic, and their proton signals would appear at a significantly higher field (lower ppm) compared to the aromatic protons of the benzene (B151609) rings.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

COSY identifies protons that are coupled to each other, helping to map out the spin systems within the individual aromatic rings.

HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of each proton to its corresponding carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenz(a,h)anthracene, 7,14-dihydro- This table is predictive and based on typical chemical shifts for similar structural motifs.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

| 7, 14 | CH₂ | ~4.0 - 4.5 | Aliphatic methylene protons, distinct from aromatic region. |

| Aromatic Rings | CH | ~7.2 - 8.5 | Complex, overlapping signals typical of polycyclic systems. |

| 7, 14 | CH₂ | ~30 - 40 | Aliphatic carbon signal. |

| Aromatic Rings | C, CH | ~120 - 140 | Aromatic carbon signals. |

For complex molecules like PAHs where spectral overlap is common, isotopic labeling is a powerful tool to simplify spectra and facilitate unambiguous assignments. nih.govnih.govwhiterose.ac.uk

Selective Deuteration: Replacing specific protons with deuterium (²H) removes their signals from the ¹H NMR spectrum and decouples them from adjacent carbons and protons, simplifying the remaining signals. For 7,14-dihydro-dibenz(a,h)anthracene, selective deuteration of some aromatic positions would help resolve the crowded aromatic region.

¹³C Enrichment: While natural abundance ¹³C NMR is possible, enriching the molecule with ¹³C significantly enhances the signal-to-noise ratio, reducing acquisition time for experiments like HSQC and HMBC. Uniform ¹³C labeling can be used in conjunction with advanced NMR techniques for complete backbone and side-chain assignments in very large molecules. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of Dibenz(a,h)anthracene, 7,14-dihydro-. The molecular formula for this compound is C₂₂H₁₆. smolecule.comnih.gov HRMS can distinguish this formula from other potential formulas with the same nominal mass, providing strong evidence for the compound's identity. Analysis of the isotopic pattern, particularly the ratio of the M+1 peak to the M peak, further corroborates the number of carbon atoms in the molecule.

Table 2: HRMS Data for Dibenz(a,h)anthracene, 7,14-dihydro-

| Property | Value |

| Molecular Formula | C₂₂H₁₆ |

| Nominal Mass | 280 amu |

| Monoisotopic Mass | 280.12520 Da |

| Molecular Weight | 280.4 g/mol smolecule.com |

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), involves breaking the molecule apart and analyzing the masses of the resulting fragments. For PAHs, common fragmentation pathways include the loss of hydrogen atoms and the elimination of small neutral molecules like acetylene (C₂H₂).

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. tamu.eduresearchgate.netchromatographyonline.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers. nih.govnsf.gov

For the molecular formula C₂₂H₁₆, numerous isomers exist in addition to 7,14-dihydro-dibenz(a,h)anthracene. The hydrogenation at the 7 and 14 positions gives the molecule a non-planar, "butterfly" or bent conformation. This three-dimensional shape will result in a different rotationally averaged collision cross-section (CCS) compared to its planar, fully aromatic isomers. Therefore, IMS can be used to separate 7,14-dihydro-dibenz(a,h)anthracene from isobaric (same nominal mass) interferences and provide experimental insight into its gas-phase conformation. Trapped Ion Mobility Spectrometry (TIMS) is a particularly high-resolution variant of this technique used for the characterization of complex PAH mixtures. nih.govnsf.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within the molecule and are used to characterize its photophysical properties. mdpi.com The electronic structure of a PAH is highly dependent on its π-conjugated system.

The parent compound, dibenz(a,h)anthracene, is a fully aromatic system with an extensive network of delocalized π-electrons, leading to strong absorption in the UV region. In contrast, the hydrogenation at the 7 and 14 positions in 7,14-dihydro-dibenz(a,h)anthracene interrupts this continuous conjugation. This disruption of the chromophore is expected to have significant effects on its spectroscopic properties:

Absorption (UV-Vis): The interruption of the π-system will likely cause a shift of the absorption maxima to shorter wavelengths (a hypsochromic or "blue" shift) compared to the fully aromatic parent compound. The fine vibrational structure often seen in the spectra of rigid, planar PAHs may also be less pronounced. Some non-planar dihydro-PAH derivatives have been noted to cause bathochromic (red) shifts of 50-70 nm, indicating that the specific geometry heavily influences the electronic properties. smolecule.com

Emission (Fluorescence): Similar to the absorption spectrum, the fluorescence emission is also expected to be blue-shifted. The efficiency of fluorescence (quantum yield) and the lifetime of the excited state will also be altered by the change in structure and rigidity. For related butterfly-shaped dibenzanthracenes, blue emissions have been observed. acs.org

Table 3: Comparison of Photophysical Properties Properties for the 7,14-dihydro- derivative are predictive.

| Compound | Expected λₘₐₓ (Absorption) | Expected λₘₐₓ (Emission) | Key Structural Feature |

| Dibenz(a,h)anthracene | ~300 nm nih.gov | ~400-430 nm | Fully aromatic, planar π-system |

| Dibenz(a,h)anthracene, 7,14-dihydro- | Shifted to shorter wavelengths (e.g., <380 nm) acs.org | Blue-shifted (e.g., ~420 nm) acs.org | Interrupted π-conjugation, non-planar |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. These techniques are based on the principle that molecules vibrate at specific quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups and bond types. For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, the IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Arising from the C-H bonds at the 7 and 14 positions, expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: Appearing as a series of bands in the 1600-1450 cm⁻¹ region.

C-H bending: Both in-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds will be present at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrational modes may be active in one technique and not the other. For centrosymmetric molecules, there is a rule of mutual exclusion. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of PAHs.

While experimental IR and Raman spectra for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- were not found in the search results, theoretical calculations based on DFT can predict the vibrational frequencies and intensities with good accuracy, aiding in the interpretation of experimental spectra should they become available. researchgate.net

Table 3: Expected Vibrational Modes for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | IR |

X-ray Crystallography for Solid-State Structure Determination

For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, a single-crystal X-ray structure would provide definitive information on:

Molecular Geometry: The precise bond lengths and angles of the carbon framework, confirming the effect of the hydrogenation on the aromatic system.

Conformation: The degree of planarity or puckering of the rings, which is influenced by the sp³-hybridized centers.

Intermolecular Interactions: How the molecules pack in the crystal lattice, revealing the presence of any π-π stacking or other non-covalent interactions that influence the solid-state properties.

Although no specific crystal structure data for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- was found in the provided search results, X-ray crystallography has been used to study the structure of the parent dibenzo[a,h]anthracene and other related anthracene (B1667546) derivatives. nih.govresearchgate.net Such studies provide a basis for understanding the structural characteristics that could be expected for the 7,14-dihydro derivative.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- |

|---|---|---|

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular structure and reveals any strain or distortion. |

| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Defines the three-dimensional shape and conformation of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. | Determines solid-state properties such as density and melting point. |

Computational and Theoretical Chemistry of Dibenz A,h Anthracene, 7,14 Dihydro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including geometry, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it suitable for large polycyclic aromatic hydrocarbons (PAHs) and their derivatives. arxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface.

For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, the hydrogenation at the 7 and 14 positions of the central anthracene (B1667546) core introduces two sp³-hybridized carbon atoms. This structural change breaks the planarity of the parent aromatic system. DFT geometry optimization would predict a distinct non-planar, bent, or "butterfly" conformation. This distortion is crucial as it governs the molecule's packing in the solid state and its ability to interact with biological macromolecules.

Beyond geometry, DFT is used to calculate key electronic properties. These properties, such as ionization potential, electron affinity, and the distribution of electron density, are vital for understanding the molecule's reactivity and intermolecular interactions. For instance, twisting the geometry of similar diindeno-fused dibenzo[a,h]anthracene systems has been shown through DFT to significantly enhance the HOMO-LUMO energy gap, thereby altering the electronic structure. mpg.de

Table 1: Representative Molecular Geometry Parameters Predicted by DFT This table presents hypothetical, yet realistic, data for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- to illustrate typical DFT outputs.

| Parameter | Description | Predicted Value |

|---|---|---|

| C7-C14 Dihedral Angle | The angle defining the "bend" in the molecule across the hydrogenated carbons. | ~140-150° |

| C-H Bond Length (sp³ C) | Bond length for hydrogens at the 7 and 14 positions. | ~1.10 Å |

| C-C Bond Length (Aromatic) | Average bond length in the outer benzene (B151609) rings. | ~1.40 Å |

| C-C Bond Length (Central Ring) | Bond length between sp³ and sp² carbons in the central ring. | ~1.51 Å |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (HOMO) or an electron acceptor (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

In DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, the hydrogenation of the central ring disrupts the extensive π-conjugation present in the parent Dibenz(a,h)anthracene. This disruption would be expected to raise the energy of the LUMO and lower the energy of the HOMO, resulting in a significantly larger HOMO-LUMO gap compared to the fully aromatic parent compound. This increased gap signifies greater kinetic stability. FMO analysis of related dibenz[a,j]anthracenes shows that the core PAH motif provides the leading contribution to the frontier orbitals. acs.orgcardiff.ac.uk

Table 2: Conceptual Frontier Molecular Orbital Energies This table illustrates the expected effect of hydrogenation on the FMO energies of a large PAH like Dibenz(a,h)anthracene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Dibenz(a,h)anthracene (Parent PAH) | ~ -5.5 | ~ -2.5 | ~ 3.0 |

| DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- | ~ -5.8 | ~ -1.8 | ~ 4.0 |

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. d-nb.info For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, the disruption of the π-conjugated system would lead to a significant hypsochromic (blue) shift in the absorption maxima compared to the parent PAH. The extended conjugation that causes the parent compound to absorb light at longer wavelengths is broken, requiring higher energy (shorter wavelength) photons to induce electronic transitions.

Similarly, NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. uncw.edu These calculations provide the isotropic shielding values for each nucleus, which are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (TMS). For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, calculations would predict distinct signals for the different types of protons:

Aromatic protons on the outer rings.

Aliphatic protons attached to the sp³-hybridized C7 and C14 atoms, which would appear at a much higher field (lower ppm) than the aromatic protons.

These predictions are crucial for confirming the structure of synthesized compounds and for assigning peaks in experimentally obtained spectra. amanote.com

Table 3: Predicted Proton NMR Chemical Shifts (¹H NMR) This table shows representative predicted chemical shifts to differentiate proton environments.

| Proton Type | Structural Location | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic | Protons on the four outer benzene rings. | 7.5 - 8.5 |

| Aliphatic | Protons bonded to C7 and C14. | ~4.0 - 4.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations excel at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, MD simulations can be used to explore its conformational landscape. The non-planar structure is not rigid, and the molecule can flex and bend. MD simulations can quantify the flexibility of the central ring and determine the energy barriers between different conformations.

Furthermore, MD is a powerful tool for studying intermolecular interactions. For example, a study on the parent dibenz[a,h]anthracene (B1670416) used MD simulations to investigate its interaction with lung surfactant phospholipid bilayers. nih.gov The simulations revealed that the planar PAH prefers to locate within the hydrocarbon chain of the lipid bilayer. nih.gov An analogous MD study of the non-planar DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- would be critical to understanding how its bent shape affects its interaction with biological membranes, potentially favoring different locations or orientations within the bilayer and influencing its biological activity.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the chemical reactions a molecule undergoes is central to chemistry. Computational methods, particularly DFT, can be used to model entire reaction pathways, providing detailed mechanistic insights. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. smolecule.com

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, a relevant reaction to model would be its oxidation, either through dehydrogenation to regenerate the fully aromatic parent compound or through the addition of oxygen to form hydroxylated metabolites. smolecule.com

Computational modeling of such a reaction would involve:

Locating the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

Such studies can rationalize experimentally observed product distributions and predict the feasibility of proposed reaction mechanisms. For example, computational modeling has been used to show that regiochemical preferences in reactions can arise from the stabilization of the transition state. smolecule.com

Theoretical Aromaticity Analysis and Resonance Stabilization Studies

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar, conjugated molecules. While DIBENZ(a,h)ANTHRACENE is a fully aromatic system, its 7,14-dihydro derivative has its aromaticity disrupted in the central ring. Theoretical methods can quantify this change.

One of the most common methods for evaluating aromaticity is the Nucleus-Independent Chemical Shift (NICS) . This method involves calculating the magnetic shielding at the center of a ring system. A large negative NICS value is a signature of aromaticity (a diatropic ring current), while a positive value indicates antiaromaticity, and a value near zero suggests non-aromaticity.

For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, NICS calculations would reveal:

Large negative values in the centers of the four terminal benzene rings, confirming their retained aromatic character.

A NICS value close to zero in the hydrogenated central ring, quantifying its loss of aromaticity.

Another approach is to calculate the resonance energy, which is the extra stabilization gained by electron delocalization in a conjugated system compared to a hypothetical non-conjugated analogue. nih.gov Methods like the block-localized wavefunction (BLW) can compute this energy. nih.gov For the dihydro derivative, the calculated resonance stabilization energy would be significantly lower than that of the parent PAH, reflecting the energetic cost of breaking the cyclic conjugation in the central ring.

Table 4: Illustrative Nucleus-Independent Chemical Shift (NICS) Values This table presents hypothetical NICS(1) values (calculated 1 Å above the ring plane) to demonstrate the concept of local aromaticity in the molecule.

| Ring System | Description | Predicted NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|---|

| Terminal Benzene Rings | The four outer rings of the molecule. | -10 to -12 | Aromatic |

| Central Dihydro-Ring | The central ring containing C7 and C14. | -1 to +1 | Non-Aromatic |

Reactivity and Mechanistic Transformations

Oxidation Pathways and Mechanisms

The presence of sp³-hybridized carbons with benzylic hydrogens at the 7 and 14 positions makes these sites particularly susceptible to oxidation.

The oxidation of 7,14-dihydro-dibenz(a,h)anthracene primarily targets the reactive C-H bonds of the central dihydro ring. This reactivity contrasts with its parent aromatic compound, dibenz(a,h)anthracene, where oxidation can occur at different positions. For instance, the oxidation of dibenz(a,h)anthracene with chromic acid readily yields dibenz(a,h)anthra-7,14-quinone. nih.gov It follows that 7,14-dihydro-dibenz(a,h)anthracene would serve as a direct precursor to this quinone under similar oxidative conditions, likely proceeding through a step-wise abstraction of the benzylic hydrogens.

Furthermore, studies on the parent aromatic compound show that oxidation with peroxybenzoic acid can yield 7,14-dihydrodibenz[a,h]anthracen-7-one, indicating that the 7,14-positions are electronically activated for attack even in the fully aromatic system. govinfo.gov This supports the high reactivity of these positions in the dihydro derivative. The oxidation of the dihydro compound to the corresponding dione (B5365651) represents a key transformation, restoring a conjugated system in the central ring.

| Reactant | Oxidizing Agent | Major Product | Reference |

|---|---|---|---|

| DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- | Chromic Acid (inferred) | Dibenz(a,h)anthra-7,14-quinone | nih.gov |

| Dibenz(a,h)anthracene | Peroxybenzoic Acid | 7,14-Dihydrodibenz[a,h]anthracen-7-one | govinfo.gov |

While specific studies on the photolytic degradation of 7,14-dihydro-dibenz(a,h)anthracene are not extensively detailed, the behavior of related polycyclic aromatic hydrocarbons (PAHs) offers significant insight. The parent compound, dibenz(a,h)anthracene, is known to undergo photo-oxidation in solution when exposed to sunlight. nih.gov Photolysis of PAHs like anthracene (B1667546) often proceeds via reaction with singlet oxygen or other reactive oxygen species generated under UV irradiation, leading to the formation of endoperoxides, quinones, and other oxygenated products. nih.govresearchgate.net

For 7,14-dihydro-dibenz(a,h)anthracene, the benzylic hydrogens present a likely site for photo-oxidative attack, which would be expected to yield dibenz(a,h)anthra-7,14-quinone as a major product. Additionally, photochemical methods have been employed in the synthesis of labeled dibenz(a,h)anthracene, utilizing a photocyclization step to form a tetrahydro intermediate, highlighting the photosensitivity of the molecular framework. rsc.org

Reduction Pathways and Selective Hydrogenation Studies

The synthesis of 7,14-dihydro-dibenz(a,h)anthracene can be achieved by the reduction of the parent dibenz(a,h)anthracene. Treatment with lithium or sodium in a benzene (B151609)/ether solvent, followed by the addition of methanol (B129727), selectively reduces the central ring to furnish the 7,14-dihydro derivative. nih.gov

Further reduction or selective hydrogenation of 7,14-dihydro-dibenz(a,h)anthracene would target the remaining aromatic rings. Studies on the hydrogenation of anthracene show a stepwise reduction, first yielding tetrahydroanthracene, then octahydroanthracene, and finally the fully saturated perhydroanthracene. researchgate.net Similarly, dibenz(a,h)anthracene can be hydrogenated to an octadecahydro derivative. nih.gov Based on these precedents, catalytic hydrogenation of 7,14-dihydro-dibenz(a,h)anthracene would be expected to proceed by reducing the terminal aromatic rings, though specific studies detailing the precise conditions and regioselectivity for this substrate are not widely available.

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dibenz(a,h)anthracene | 1. Li or Na in Benzene/Ether 2. Methanol | DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- | nih.gov |

| Anthracene | Catalytic Hydrogenation (e.g., Ni catalyst) | Octahydroanthracene, Perhydroanthracene | researchgate.net |

| Dibenz(a,h)anthracene | Catalytic Hydrogenation | Octadecahydrodibenz(a,h)anthracene | nih.gov |

Cycloaddition and Rearrangement Reactions

The reactivity of 7,14-dihydro-dibenz(a,h)anthracene in cycloaddition reactions is fundamentally different from that of its fully aromatic parent. Anthracene and its derivatives are well-known to undergo [4+2] Diels-Alder reactions with dienophiles, with the reaction occurring almost exclusively at the 9,10-positions of the central ring. researchgate.netresearchgate.net This is due to the favorable energetics of forming a product that retains two aromatic benzene rings.

In 7,14-dihydro-dibenz(a,h)anthracene, the central ring is no longer aromatic and lacks the diene character necessary for this type of cycloaddition. Consequently, the typical reactivity at the central ring is suppressed. Instead, any potential cycloaddition reactions would be expected to occur on the terminal aromatic rings, which possess naphthalene- or phenanthrene-like structures. However, these systems are less reactive as dienes in Diels-Alder reactions compared to the central ring of anthracene. No specific studies documenting cycloaddition reactions on the terminal rings of 7,14-dihydro-dibenz(a,h)anthracene were identified.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic substitution in the parent dibenz(a,h)anthracene occurs predominantly at the 9-position. nih.gov This regioselectivity is governed by the electronic distribution of the fully conjugated π-system. In 7,14-dihydro-dibenz(a,h)anthracene, the disruption of the central ring's aromaticity alters this distribution. The remaining aromatic rings are expected to undergo electrophilic aromatic substitution. The precise positions of attack would be analogous to those in phenanthrene (B1679779) or naphthalene, influenced by the deactivating effect of the non-aromatic central ring. Detailed experimental studies are required to confirm the exact regioselectivity.

The benzylic C-H bonds at the 7 and 14 positions also offer sites for substitution reactions proceeding through radical mechanisms. Nucleophilic aromatic substitution is generally unfavorable on the electron-rich aromatic rings unless activated by strong electron-withdrawing groups.

Bond Activation and Cleavage Studies

Information regarding specific bond activation and cleavage studies on 7,14-dihydro-dibenz(a,h)anthracene is limited. However, harsh oxidation of the parent dibenz(a,h)anthracene with chromic acid can lead to the cleavage of the aromatic rings to form anthraquinone-1,2,5,6-tetracarboxylic acid. nih.gov This suggests that under sufficiently strong oxidizing conditions, the dihydro derivative could also undergo ring-opening reactions. The initial sites of attack would likely still be the benzylic C-H bonds, but further oxidation could lead to the cleavage of C-C bonds within the ring system. The benzylic C-H bonds themselves represent the most readily activated bonds in the molecule for reactions involving radical initiators or strong oxidants.

Environmental Transformation Mechanisms Abiotic and Biotic Processes

Abiotic Degradation Mechanisms in Environmental Compartments

Photodegradation Kinetics and Product Identification

There is a lack of available scientific studies detailing the photodegradation kinetics and the identification of transformation products specifically for Dibenz(a,h)anthracene, 7,14-dihydro-. While research exists on the photodegradation of the parent compound, Dibenz(a,h)anthracene, and other PAHs, this information cannot be directly extrapolated to its 7,14-dihydro derivative due to differences in chemical structure and reactivity.

Chemical Transformation in Water and Soil Matrices

No specific data on the chemical transformation of Dibenz(a,h)anthracene, 7,14-dihydro- in water and soil matrices could be located. The reactivity of PAHs in these environments is influenced by factors such as sorption to soil organic matter and interactions with minerals, which would be specific to the physicochemical properties of the dihydro- form of the compound.

Biotic Transformation Mechanisms by Microbial and Fungal Systems (non-human context)

Enzymatic Pathways and Mechanistic Metabolite Profiling

Information regarding the specific enzymatic pathways and the resulting metabolite profiles from the microbial or fungal degradation of Dibenz(a,h)anthracene, 7,14-dihydro- is not present in the available scientific literature. While the metabolism of Dibenz(a,h)anthracene has been studied, the initial enzymatic attacks and subsequent metabolic routes for its 7,14-dihydro- counterpart have not been documented.

Co-metabolism and Biodegradation Enhancement Strategies

There are no available studies that investigate the co-metabolism of Dibenz(a,h)anthracene, 7,14-dihydro- or strategies to enhance its biodegradation. Research in this area for other persistent PAHs often involves the use of co-substrates or surfactants to increase bioavailability and stimulate microbial activity, but such approaches have not been specifically tested or reported for this compound.

Advanced Analytical Methodologies for Dibenz A,h Anthracene, 7,14 Dihydro

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone of analyzing complex mixtures containing PAHs. The choice between gas and liquid chromatography depends on the analyte's properties and the specific requirements of the analysis, such as desired sensitivity and the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a gold standard for the determination of PAHs in complex environmental samples. thermofisher.com This technique offers high resolving power and definitive identification based on both retention time and mass-to-charge ratio. For semi-volatile compounds like Dibenz(a,h)anthracene, 7,14-dihydro-, GC-MS provides excellent separation and sensitivity.

A typical GC-MS analysis involves injecting a prepared sample extract into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column. oup.comsemanticscholar.org The column's stationary phase interacts differently with various compounds, causing them to elute at distinct times. Upon exiting the column, analytes enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov Quantification is often performed in selected-ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ions characteristic of the target analyte. oup.comeuropa.eu

Table 1: Example GC-MS Method Parameters for PAH Analysis This interactive table summarizes typical parameters used in the GC-MS analysis of PAHs. Specific conditions may be optimized for Dibenz(a,h)anthracene, 7,14-dihydro-.

| Parameter | Specification | Source(s) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5%-phenyl-methyl-siloxane) | oup.comsemanticscholar.org |

| Carrier Gas | Helium | oup.comsemanticscholar.org |

| Injection Mode | Splitless or Split (e.g., 1:50) | oup.commdpi.com |

| Injector Temp. | 280 - 320 °C | semanticscholar.orgmdpi.com |

| Oven Program | Example: 60°C (2 min), ramp 6°C/min to 300°C (10 min hold) | oup.com |

| Transfer Line | 280 °C | oup.com |

| Ionization Mode | Electron Impact (EI), 70 eV | nih.gov |

| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode | oup.comeuropa.eu |

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for PAH analysis, particularly for separating isomers that can be challenging to resolve by GC. nih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column. nih.gov For PAHs, reversed-phase columns (e.g., C18) are commonly employed with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water. nih.govhplc.eu

The primary advantage of HPLC for PAH analysis lies in its coupling with highly sensitive and selective detectors.

Fluorescence Detection (FLD): Many PAHs, including dibenzanthracene structures, are naturally fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. europa.euhplc.eu FLD is exceptionally sensitive and selective, as few compounds in an environmental extract will fluoresce at the specific excitation and emission wavelengths chosen for the target analyte. hplc.eu

Diode-Array Detection (DAD) / UV Detection: DAD or UV detectors measure the absorbance of UV-visible light by the analyte. europa.eunih.gov While generally less sensitive than FLD, they are robust and can detect non-fluorescent PAHs. hplc.eu A DAD provides spectral information across a range of wavelengths, which aids in compound identification. shu.ac.uk

Table 2: Example HPLC Method Parameters for PAH Analysis This interactive table outlines typical conditions for the HPLC-FLD/DAD analysis of PAHs, applicable to Dibenz(a,h)anthracene, 7,14-dihydro-.

| Parameter | Specification | Source(s) |

| Column | C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 1.8 µm particle size) | nih.govsigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.govhplc.eu |

| Flow Rate | 1.8 mL/min | nih.govhplc.eu |

| Column Temp. | 20 °C | nih.gov |

| Injection Vol. | 5 - 20 µL | thermofisher.comnih.gov |

| Detection | Fluorescence (FLD) with programmed wavelength changes | hplc.eumdpi.com |

| Diode-Array (DAD) or UV Detector (e.g., 254 nm, 280 nm) | hplc.eushu.ac.uk |

Sample Preparation and Matrix Effects in Environmental Analysis

Effective sample preparation is critical for successful trace analysis, as it isolates the target analyte from a complex matrix and concentrates it to a level detectable by the instrument. academicjournals.org The choice of method depends heavily on the sample matrix (e.g., soil, water, sediment).

The initial step involves extracting the analyte from the bulk sample. Several established techniques are used for PAHs:

Soxhlet Extraction: Long considered a benchmark technique, Soxhlet extraction uses a refluxing solvent (e.g., a mixture of n-hexane and acetone) to exhaustively extract analytes from solid samples like soil and sediment. nih.govepa.gov Its main drawbacks are long extraction times and the use of large solvent volumes. nih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than traditional Soxhlet methods. nih.gov

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both extraction from liquid samples (like water) and for the cleanup of crude extracts from any matrix. academicjournals.orgnih.gov The sample is passed through a cartridge containing a solid adsorbent (sorbent) that retains the PAHs. Interfering compounds are washed away, and the PAHs are then eluted with a small volume of a strong solvent. unitedchem.comobrnutafaza.hr This process cleans the sample and pre-concentrates the analytes. academicjournals.org

Following initial extraction, a "clean-up" step is often necessary to remove co-extracted matrix components (e.g., humic substances, lipids) that can interfere with chromatographic analysis. nih.govchromservis.eu This is commonly achieved using SPE with adsorbents like silica (B1680970) or Florisil. sigmaaldrich.comchromservis.eu

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that compensates for analyte loss during sample preparation and analysis. tandfonline.comnih.gov The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., Dibenz[a,h]anthracene-d14) to the sample before extraction. tandfonline.commedchemexpress.com

This labeled compound, known as an internal standard, behaves almost identically to the native (unlabeled) analyte throughout the entire procedure. nih.gov Any losses that occur will affect both the native analyte and the labeled standard proportionally. By measuring the ratio of the native analyte to the labeled standard in the final analysis using MS, the initial concentration of the analyte in the sample can be calculated with high accuracy. tandfonline.com This approach significantly reduces systematic errors from various sources, including incomplete extraction, losses during solvent evaporation, and instrument variability. tandfonline.com While deuterated standards are common, 13C-labeled standards are considered superior in some applications as they are not susceptible to the back-exchange of hydrogen atoms that can sometimes occur with deuterated compounds under harsh conditions. chromservis.eu

Method Validation and Quality Assurance for Reproducible Research

To ensure that analytical results are reliable and reproducible, the entire methodology must be validated, and a robust quality assurance/quality control (QA/QC) program must be implemented. oup.comepa.gov

Method validation involves experimentally verifying that the analytical procedure is suitable for its intended purpose. Key performance parameters that are evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. oup.comnih.gov

Accuracy: The closeness of the measured result to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. oup.com

Precision: The degree of agreement among a series of measurements, typically expressed as relative standard deviation (RSD). oup.comnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. oup.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. oup.comnih.gov

Applications in Materials Science and Advanced Chemical Synthesis

DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- as a Precursor in Organic Synthesis

The "precursor approach" is a valuable strategy in organic synthesis for creating large, π-conjugated molecules that are often insoluble and difficult to process. This method involves the synthesis and manipulation of a soluble, stable precursor which is then converted into the final target compound in a late-stage step. DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- fits this role as a processable precursor to the fully aromatic dibenz(a,h)anthracene system. The saturation at the 7 and 14 positions disrupts the planar, fully conjugated structure, which typically increases solubility in common organic solvents and allows for easier purification and handling compared to its fully aromatic counterpart.

The primary function of 7,14-dihydrodibenzo[a,h]anthracene in this context is to serve as a direct precursor to the fully aromatic dibenz(a,h)anthracene. The final and key step in constructing the extended π-conjugated system is a dehydrogenation (aromatization) reaction. This process removes the two hydrogen atoms from the 7 and 14 positions, re-establishing a continuous network of sp²-hybridized carbon atoms across the molecular core. This transformation is critical as it converts the non-aromatic, flexible dihydro-anthracene unit into a rigid, planar, and fully conjugated pentacyclic aromatic system, which is responsible for the desirable electronic and photophysical properties of the final material.

The use of the 7,14-dihydro precursor enables the synthesis of functionalized dibenz(a,h)anthracene (DBA) derivatives that are promising for advanced material applications. Large polycyclic aromatic hydrocarbons like DBA are often targeted for use in organic electronics, but their inherent instability and poor solubility can hinder chemical modification and device fabrication. rsc.org By using a more stable and soluble dihydro- intermediate, functional groups can be introduced to the molecular periphery. Subsequent aromatization yields a functionalized DBA derivative tailored for specific applications. For example, dialkylated DBA derivatives have been successfully synthesized and employed as the active layer in organic thin-film transistors (OTFTs). rsc.org

Role in Optoelectronic Research (e.g., organic semiconductors, fluorescent materials)

While DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- itself is not the optoelectronically active component due to its interrupted π-conjugation, its role as a precursor is vital for the fabrication of high-performance organic semiconductors and fluorescent materials. The final aromatic DBA molecule, obtained through dehydrogenation, possesses significant potential in optoelectronics.

Organic Semiconductors: The fully aromatic dibenz(a,h)anthracene core is an isomer of pentacene (B32325) and has been investigated as a high-performance organic semiconductor. rsc.orgrsc.org Unlike pentacene, the bent, N-shaped structure of DBA can suppress detrimental molecular vibrations in the solid state, potentially leading to materials with both high charge carrier mobility and enhanced thermal stability. rsc.org Derivatives of DBA have been incorporated into OTFTs, demonstrating excellent p-channel characteristics. The performance of these materials is highly dependent on the molecular packing in the solid state, which can be influenced by peripheral functional groups. rsc.org

| DBA Derivative | Device Type | Highest Hole Mobility (cm²/V·s) | Key Findings |

|---|---|---|---|

| Ph-DBA-C8 (Asymmetric Phenyl- and Alkyl-substituted DBA) | OTFT | 11.8 | Exhibits high mobility and good thermal stability, retaining performance up to 160 °C. rsc.orgrsc.org |

| C12-DBA-C12 (Symmetric n-Dodecyl-substituted DBA) | OTFT | 2.97 | Forms a well-ordered 2D lamellar herringbone packing structure, leading to high crystallinity and mobility. rsc.orgrsc.org |

| Cy5-DBA-Cy5 (Symmetric Pentyl-Cyclohexyl-substituted DBA) | OTFT | 0.45 | Demonstrates how alkyl chain structure significantly impacts molecular packing and resulting charge mobility. rsc.orgrsc.org |

Fluorescent Materials: The extended π-system of aromatic dibenz(a,h)anthracene makes it a fluorescent compound. aatbio.com Its photophysical properties are characteristic of large polycyclic aromatic hydrocarbons, which are widely studied for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The ability to generate high-quality DBA materials via a dihydro-precursor route is therefore important for developing new emissive materials.

| Property | Wavelength (nm) | Solvent/Medium |

|---|---|---|

| Excitation Peak | 301 | Not Specified aatbio.com |

| Emission Peak | 396 | Not Specified aatbio.com |

| Absorption Maxima (α, β, and para-bands) | ~304 | CHCl₃ rsc.orgrsc.org |

Supramolecular Assembly and Self-Organization Principles

While the supramolecular assembly of the final, fully aromatic dibenz(a,h)anthracene derivatives is critical to their function in solid-state devices, specific research detailing the self-organization principles of the DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- precursor is not extensively documented in available literature. The solid-state packing of the aromatic DBA derivatives significantly influences their electronic properties. For instance, dialkylated DBA molecules have been shown to form highly-ordered, uniaxially-oriented crystalline films with herringbone packing structures, which facilitates efficient charge transport and leads to high carrier mobility in transistors. rsc.orgrsc.org The design of these molecules, often achieved via a precursor route, implicitly targets favorable self-assembly in the final material.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Dihydro-PAH Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of dihydro-PAHs, including DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-. These computational approaches can accelerate the pace of discovery and provide predictive insights that are currently challenging to obtain through experimental methods alone.

Predictive models, for instance, are being developed to understand the formation of PAHs and their derivatives during processes like pyrolysis. researchgate.netmit.edu Machine learning algorithms can be trained on vast datasets of experimental and computational data to predict the properties and behavior of these compounds. For DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, AI and ML could be employed to:

Predict Reactivity and Stability: Develop quantitative structure-property relationship (QSPR) models to forecast its reactivity towards various reagents and its stability under different environmental conditions. mdpi.com

Elucidate Spectroscopic Signatures: Train neural networks to predict complex spectroscopic data (e.g., NMR, IR, UV-Vis) for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- and its derivatives, aiding in their identification and characterization.

Toxicity and Environmental Fate Assessment: Create predictive models for assessing the potential mutagenicity and environmental fate of DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, leveraging data from similar PAHs. nih.govresearchgate.net

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties, reactivity, and stability. |

| Spectroscopy | Neural Networks | Accurate prediction of spectroscopic data for identification. |

| Toxicology | Classification and Regression Models | Assessment of potential toxicity and environmental risks. nih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Design of novel and efficient synthetic routes. |

Sustainable Synthesis and Green Chemistry Approaches for DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-. Future research will likely focus on developing more environmentally benign synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration in the sustainable synthesis of this compound could include:

Catalytic Hydrogenation: Investigating highly selective and reusable catalysts for the hydrogenation of the parent DIBENZ(a,h)ANTHRACENE to its 7,14-dihydro derivative, minimizing the use of stoichiometric reagents.

Photocatalysis: Exploring light-driven reactions for the synthesis, which can often be conducted under milder conditions and with higher energy efficiency. rsc.org

Biocatalysis: Utilizing enzymes or whole-cell systems to perform selective reductions, offering a highly specific and environmentally friendly alternative to traditional chemical methods.

Solvent Selection: Focusing on the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents commonly used in organic synthesis.

Eco-friendly remediation techniques for PAHs, such as bioremediation and the use of green nanomaterials, also highlight the trend towards sustainable approaches in the broader field of PAH chemistry. tandfonline.comnih.govnih.govekb.eg

| Synthetic Approach | Traditional Method | Green Chemistry Alternative | Potential Advantages of Green Approach |

|---|---|---|---|

| Reduction of Parent PAH | Use of stoichiometric metal hydrides (e.g., LiAlH4) | Catalytic hydrogenation with H2 gas and a recyclable catalyst | Higher atom economy, reduced waste, catalyst reusability |

| Energy Source | Thermal heating | Photocatalysis or microwave-assisted synthesis | Lower energy consumption, faster reaction times, milder conditions |

| Solvent | Volatile organic solvents (e.g., benzene (B151609), toluene) | Supercritical CO2, ionic liquids, or water | Reduced toxicity and environmental impact |

Mechanistic Elucidation of Complex Interfacial Reactions

The behavior of DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- at interfaces, such as solid-gas or solid-liquid boundaries, is a critical area for future investigation. Understanding these interfacial reactions is essential for predicting its environmental fate and for its potential application in materials science.

Future research in this area should focus on:

Surface Adsorption and Reactivity: Studying the adsorption of DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- on various surfaces, such as atmospheric particulates, soil minerals, and engineered nanomaterials. The interaction with the surface can significantly influence its reactivity. nih.gov

Heterogeneous Catalysis: Investigating the catalytic transformation of DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- on solid catalysts, which could lead to novel synthetic pathways or degradation processes.

Advanced Spectroscopic and Microscopic Techniques: Employing surface-sensitive techniques like scanning tunneling microscopy (STM), atomic force microscopy (AFM), and sum-frequency generation (SFG) spectroscopy to probe the orientation and chemical transformations of the molecule at interfaces.

Computational Modeling: Using quantum chemical calculations to model the interactions between DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- and different surfaces, providing insights into reaction mechanisms at the molecular level. nih.gov

A deeper understanding of these interfacial processes will be crucial for applications ranging from environmental remediation to the design of novel electronic materials.

Exploration of Novel Applications in Chemical Technologies

While the parent compound, DIBENZ(a,h)ANTHRACENE, is primarily known as a polycyclic aromatic hydrocarbon, its dihydro derivative, DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-, may possess unique properties that could be harnessed for various chemical technologies. wikipedia.org The partially saturated central ring alters the electronic and structural properties of the molecule, potentially opening up new avenues for its application.

Potential future applications to be explored include:

Organic Electronics: The rigid, planar structure of the dibenzanthracene framework, modified by the dihydro central ring, could be investigated for its potential as a building block in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.net

Hydrogen Storage Materials: The reversible hydrogenation and dehydrogenation of the central ring of DIBENZ(a,h)ANTHRACENE could be explored for its potential in chemical hydrogen storage systems.

Molecular Scaffolds in Supramolecular Chemistry: The defined shape and size of DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- make it an interesting candidate for use as a scaffold in the construction of complex host-guest systems and other supramolecular assemblies.

Precursors for Novel Materials: The compound could serve as a precursor for the synthesis of novel, larger polycyclic aromatic hydrocarbons or carbon-rich materials with unique optoelectronic properties. nih.gov

| Application Area | Relevant Properties | Research Focus |

|---|---|---|

| Organic Electronics | Semiconducting and photophysical properties | Synthesis of derivatives and device fabrication. researchgate.net |

| Hydrogen Storage | Reversible hydrogenation/dehydrogenation | Catalyst development and optimization of storage capacity. |

| Supramolecular Chemistry | Defined molecular structure and potential for non-covalent interactions | Design and synthesis of host-guest systems. |

| Materials Science | Precursor to larger aromatic systems | Development of novel carbon-based materials. nih.gov |

Q & A

Basic Research Questions

Q. What catalytic conditions optimize the synthesis of 7,14-dihydro-dibenz(a,h)anthracene, and how do catalyst choices influence reaction efficiency?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation using Pt/C or Pd/C under controlled H₂ pressure. Catalyst loading (5–10% w/w) and reaction time (6–24 hours) are critical for achieving complete aromatic ring saturation. Platinum catalysts often yield higher selectivity for partial hydrogenation, while palladium may favor full saturation but require higher pressures. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) ensures product integrity .

Q. Which analytical techniques are recommended for quantifying 7,14-dihydro-dibenz(a,h)anthracene in environmental or biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with isotopic internal standards (e.g., deuterated dibenz(a,h)anthracene-d14) is preferred for trace quantification. Calibration curves (7-point) using deuterated analogs minimize matrix interference. High-performance liquid chromatography (HPLC) with fluorescence detection is viable for non-complex samples, offering detection limits of ~0.1 µg/L .

Advanced Research Questions

Q. How do metabolic activation pathways of 7,14-dihydro-dibenz(a,h)anthracene differ from its non-hydrogenated counterpart, and what models elucidate these mechanisms?

- Methodological Answer : Unlike the parent PAH, which undergoes cytochrome P450-mediated epoxidation, the hydrogenated form may form dihydrodiol intermediates via peroxidases. In vitro models (e.g., Ames test with S9 liver homogenate) and in vivo rodent studies are used to compare mutagenicity. Metabolic profiling via LC-MS/MS reveals reduced formation of DNA-adducts in the hydrogenated derivative, correlating with lower carcinogenic potential .

Q. What experimental approaches assess the environmental persistence of hydrogenated PAHs like 7,14-dihydro-dibenz(a,h)anthracene, and how do degradation rates vary across matrices?

- Methodological Answer : Soil-water partitioning studies (log Kₒw ~4.2) combined with microbial degradation assays (e.g., OECD 301B) quantify persistence. In aquatic systems, UV-Vis spectroscopy tracks photodegradation half-lives (t₁/₂ ~120 hours under simulated sunlight). Sediment-bound residues require Soxhlet extraction followed by GC-MS analysis to evaluate anaerobic degradation pathways .

Q. How can researchers resolve contradictions between in vitro and in vivo mutagenicity data for 7,14-dihydro-dibenz(a,h)anthracene?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., S9 fraction vs. whole-organism metabolism). Integrated approaches include:

- Dose-response modeling : Comparing LC₅₀ values across systems.

- Tissue-specific exposure : Using radiolabeled compounds to track metabolite distribution.

- Multi-omics integration : Transcriptomic profiling of exposed cell lines vs. animal tissues to identify pathway-specific effects .

Q. What strategies are effective for synthesizing and characterizing derivatives of 7,14-dihydro-dibenz(a,h)anthracene to study structure-activity relationships?

- Methodological Answer : Electrophilic substitution (e.g., nitration, hydroxylation) at the 7- or 14-positions is achieved using HNO₃/H₂SO₄ or hydroxyl radicals. Characterization via NMR (¹H/¹³C) and X-ray crystallography confirms regioselectivity. Biological activity is assessed using cell-based assays (e.g., MTT for cytotoxicity, Comet assay for genotoxicity). Derivatives with methyl or hydroxyl groups show altered carcinogenic potency due to steric or electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.